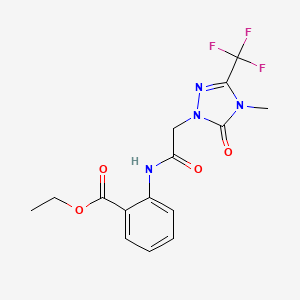

ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

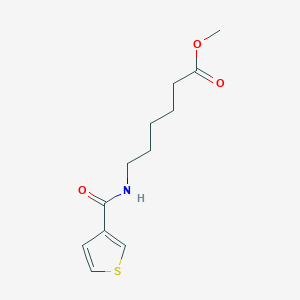

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is an intriguing compound characterized by its unique triazole structure coupled with trifluoromethyl, oxo, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate generally involves:

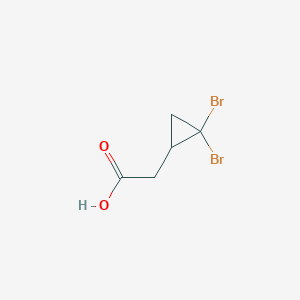

Condensation Reaction: : This starts with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Amination: : Introduction of the amino group onto the triazole ring.

Acylation: : Acylation of the aminotriazole with ethyl 2-bromo-2-(benzoyl)acetate to produce the final compound.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and advanced catalytic systems can be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

Substitution Reactions: : Commonly involves nucleophilic substitution where the ester or amino group can be targeted.

Reduction and Oxidation: : Though more stable to oxidation, selective reduction can alter the oxo group.

Hydrolysis: : The ester group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

For Substitution: : Alkylating agents and nucleophiles under mild conditions.

For Reduction: : Hydrogenation catalysts like Pd/C.

For Hydrolysis: : Acidic (HCl) or basic (NaOH) media.

Major Products

Substitution reactions yield derivatives with altered functional groups.

Reduction generally targets the oxo group, leading to hydroxyl derivatives.

Hydrolysis converts the ester to carboxylic acid derivatives.

Scientific Research Applications

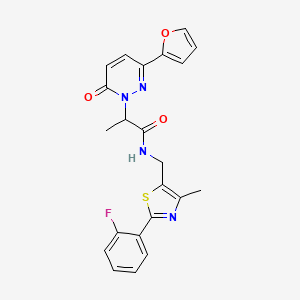

The compound sees application across multiple disciplines:

Chemistry: : Used as a reagent and intermediate in synthesis.

Biology: : Helps in the study of biochemical pathways and enzyme interactions.

Medicine: : Investigated for its potential as an antifungal, antibacterial, or anticancer agent.

Industry: : Used in material sciences for developing advanced polymers and coatings.

Mechanism of Action

Effects and Molecular Targets

The triazole and trifluoromethyl groups are crucial:

Triazole Ring: : Known for its role in inhibiting enzymes by binding to heme groups in cytochromes.

Trifluoromethyl Group: : Enhances membrane permeability and metabolic stability.

Pathways Involved

The compound interferes with specific enzymatic pathways, potentially inhibiting cell wall synthesis or disrupting metabolic processes crucial for microorganism survival.

Comparison with Similar Compounds

Uniqueness

Triazole Derivatives: : Compared to simple triazoles, this compound's trifluoromethyl and benzoate groups confer enhanced biological activity and stability.

Fluorinated Compounds: : Compared to other fluorinated compounds, the unique triazole structure offers a distinct mode of action.

List of Similar Compounds

1,2,4-Triazole-3-thione

Benzotriazole

Fluconazole (another triazole derivative)

Ethyl 4-(trifluoromethyl)benzoate

This article touches on the different facets of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, but remember, each section can be delved into much deeper if needed. Hope this helps quench your curiosity!

Properties

IUPAC Name |

ethyl 2-[[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O4/c1-3-26-12(24)9-6-4-5-7-10(9)19-11(23)8-22-14(25)21(2)13(20-22)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLGMHEZPZBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide](/img/structure/B2423268.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide](/img/structure/B2423273.png)

![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride](/img/structure/B2423289.png)

![9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2423290.png)